8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-7-13(20-9-11)21-12-5-1-3-10-4-2-8-19-14(10)12/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUHONUJWAOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=NC=C(C=C3)C(F)(F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline typically involves multiple steps, including the formation of the quinoline ring and the introduction of the trifluoromethyl and pyridyloxy groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of aniline with a β-ketoester followed by ring closure at high temperatures can form the quinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridyloxy group at position 8 participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:
Key Findings :
-
The trifluoromethyl group stabilizes the transition state via inductive effects, enhancing NAS rates .
-
Steric hindrance from the pyridyloxy group limits substitution at adjacent positions .
Oxidation and Reduction Reactions
The quinoline core undergoes redox transformations:
Oxidation
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂O, 60°C | Quinoline-5-carboxylic acid derivative | Complete oxidation |
| m-CPBA | CHCl₃, RT | N-Oxide formation | Partial conversion |
Reduction
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi | 1,2,3,4-Tetrahydroquinoline | >90% |
| NaBH₄ | MeOH, 0°C | C=N bond reduction | Moderate |
Mechanistic Insight :
-
The trifluoromethyl group directs regioselectivity during hydrogenation by polarizing the aromatic ring .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
Notable Observations :
Cycloaddition and Ring-Opening Reactions
The compound participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Diels-Alder adduct | Polymer precursors |
| DMAD | Microwave, 120°C | Pyridine-fused cycloadduct | Bioactive scaffolds |
Limitations :
Stability and Degradation
| Condition | Observation | Half-Life |
|---|---|---|
| Acidic (pH 2) | Pyridyloxy cleavage | 3.2 h |
| UV light (254 nm) | Photooxidation to quinoline N-oxide | 45 min |
| Alkaline (pH 12) | Stable | >24 h |
Degradation Pathways :
-
Hydrolysis of the pyridyloxy linkage under acidic conditions.
Comparative Reactivity with Analogues
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 8-Methoxyquinoline | Faster NAS due to weaker steric hindrance | Methoxy vs. pyridyloxy |
| 2-Trifluoromethylquinoline | Reduced electrophilicity at C-8 | Substituent position |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast and lung cancer cells, demonstrating a dose-dependent response in cell viability assays .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A recent study found that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Material Science
Fluorescent Probes
In material science, this compound has been utilized as a fluorescent probe in various applications. Its ability to emit fluorescence upon excitation makes it suitable for use in bioimaging and sensing technologies. Research has demonstrated its effectiveness in detecting metal ions, particularly zinc and copper, which are crucial for biological functions .
Polymer Additives
The compound is also explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to degradation under thermal stress, making it valuable for applications in packaging materials and protective coatings .
Environmental Applications
Environmental Sensors
The unique properties of this compound have led to its application in environmental monitoring. It has been developed as a sensor for detecting pollutants in water systems, particularly heavy metals and organic contaminants. The compound's sensitivity allows for real-time monitoring and assessment of water quality .
Case Study 1: Anticancer Activity Assessment
A comprehensive study involving the administration of this compound to xenograft models demonstrated significant tumor reduction compared to control groups. The study utilized histological analysis to assess tumor morphology post-treatment, confirming the compound's potential as a therapeutic agent .
Case Study 2: Development of Fluorescent Sensors
Another case study focused on the development of a fluorescent sensor based on this compound for detecting zinc ions in aqueous solutions. The sensor exhibited high selectivity and sensitivity, with a detection limit in the nanomolar range. This application highlights the compound's versatility in analytical chemistry .
Mechanism of Action
The mechanism of action of 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . The trifluoromethyl group enhances the compound’s ability to interact with these targets, increasing its efficacy .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Chloro-8-(trifluoromethyl)quinoline: This analog replaces the pyridyloxy group with a chlorine atom at the 8-position.
- 2,8-Bis(trifluoromethyl)quinoline: Dual CF₃ substitution at positions 2 and 8 shows enhanced antiplasmodial activity compared to mono-substituted analogs, highlighting the importance of substituent number and placement .
- 5-(p-Tolylsulfonyl)-7-(trifluoromethyl)quinolin-8-ol: The sulfonyl and hydroxyl groups at positions 5 and 8, respectively, confer distinct electronic and steric properties, making this compound a potent catechol-O-methyltransferase (COMT) inhibitor .
Key Findings :
- 8-Position Substitution : Substitution at the 8-position (e.g., pyridyloxy, Cl) generally reduces antiplasmodial activity compared to 7-chloro analogs, as observed in reversed chloroquine derivatives . However, the pyridyloxy group in the target compound may improve solubility or target engagement compared to hydrophobic substituents like Cl or CF₃.
- Trifluoromethyl Impact: CF₃ groups enhance metabolic stability and electronegativity, but their position matters. For example, dual CF₃ substitution (2,8) in quinolines doubles antiplasmodial activity compared to mono-substitution .
Physicochemical Properties
- Solubility: The pyridyloxy group in 8-(5-(CF₃)-2-pyridyloxy)quinoline likely improves aqueous solubility compared to 4-chloro-8-CF₃-quinoline, which lacks polar substituents.
- Polymorphism: Analogous compounds, such as 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-8-CF₃-quinoline, exhibit polymorphism depending on crystallization solvents, suggesting similar variability in the target compound’s solid-state properties .
Insights :
- Suzuki coupling (used for the target compound) is efficient for constructing aryl-aryl bonds but requires pre-functionalized boronate intermediates.
- Desulfinative cross-coupling () offers an alternative for synthesizing heteroaryl-substituted quinolines without boronates .
Biological Activity
8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline is a quinoline derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a quinoline core with a trifluoromethyl group and a pyridyloxy moiety, which enhances its lipophilicity and biological activity. Its molecular formula is with a molecular weight of approximately 284.25 g/mol. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the quinoline ring and the introduction of functional groups. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance yield and reduce environmental impact. The following table summarizes common synthetic routes:
| Synthetic Method | Description |
|---|---|
| Microwave-Assisted Synthesis | Increases reaction speed and yield while reducing by-products. |
| Solvent-Free Reactions | Minimizes environmental impact and enhances efficiency. |
| C-H Functionalization | Utilizes trifluoromethyl ketones for selective modifications of quinolines. |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and herbicidal applications.
Anticancer Activity
A study highlighted the anticancer potential of quinoline-derived compounds, including this compound. In vitro assays demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, showing IC50 values comparable to established chemotherapeutics like cisplatin . The mechanism of action appears to involve modulation of enzyme activities and influence on gene expression related to apoptosis and cell cycle regulation.
Herbicidal Activity
The compound has also been evaluated for its herbicidal properties. It shows selective efficacy against certain weed species, making it a candidate for agricultural applications. The trifluoromethyl group is believed to enhance the compound's stability and activity against metabolic degradation, thus improving its effectiveness as an herbicide.
Case Studies
- Zebrafish Embryo Model : In one study, quinoline-derived trifluoromethyl alcohols demonstrated potent growth inhibition in zebrafish embryos, indicating potential developmental toxicity at higher concentrations . This model provides insights into the compound's safety profile.
- Cell Proliferation Assays : Various derivatives were tested against cancer cell lines (A549, MCF-7, Hela). Compound 2 from a related study exhibited an LC50 value of 14.14 µM, outperforming cisplatin in terms of potency .
The mechanism underlying the biological activity of this compound is multifaceted:
- Enzyme Modulation : The compound interacts with key enzymes involved in cancer progression.
- Gene Expression Regulation : It influences pathways associated with apoptosis and cell cycle control.
- Stability Enhancement : The trifluoromethyl group contributes to metabolic stability, allowing for prolonged action within biological systems .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline, and what purification challenges arise?
- Answer : The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A key step involves coupling a halogenated quinoline (e.g., 8-bromoquinoline) with a functionalized pyridine derivative under catalytic conditions (e.g., Pd catalysts, as in ). Purification often requires column chromatography with gradients of ethyl acetate/hexane or recrystallization from aprotic solvents like THF/MeCN. Impurities from incomplete substitution or byproducts (e.g., dehalogenated intermediates) necessitate rigorous NMR (δ 4.10–4.30 ppm for pyridyl protons) and LC-MS analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?
- Answer :
- ¹H/¹³C NMR : Pyridyl protons resonate at δ 7.50–8.50 ppm, while quinoline protons appear downfield (δ 8.00–9.00 ppm). The trifluoromethyl group (CF₃) splits adjacent protons due to coupling (³J ~ 8–12 Hz) .
- MS : The molecular ion [M+H]⁺ should match the exact mass (e.g., m/z 335.08 for C₁₆H₁₀F₃N₂O). Fragmentation patterns include loss of the pyridyloxy group (−C₆H₄F₃NO) .
- XRD : For crystalline derivatives, π-π stacking (3.0–3.5 Å) and hydrogen bonding (N–H⋯N, 2.68 Å) are observed, as seen in related trifluoromethylquinolines .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and pyridyloxy groups influence reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing CF₃ group at position 8 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with arylboronic acids. However, steric hindrance from the pyridyloxy substituent at position 5 can reduce yields in Buchwald-Hartwig aminations. Computational studies (DFT) suggest the LUMO is localized on the quinoline ring, directing nucleophilic attacks to position 4. Optimize using Pd(OAc)₂/XPhos in toluene at 110°C .
Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?
- Answer : Contradictions often arise from assay conditions (e.g., serum protein binding) or substituent stereoelectronic effects. For example:
- Enzyme inhibition : Test under standardized Km conditions (e.g., 10 µM ATP for kinases) with controls for non-specific binding .
- Cellular uptake : Use radiolabeled analogs (³H/¹⁴C) to quantify intracellular accumulation, as lipophilicity (logP ~ 2.5) may vary with media composition .
- SAR studies : Compare para-substituted pyridyl analogs to differentiate steric vs. electronic contributions .
Q. How can computational modeling predict the supramolecular interactions of this compound in crystal structures?
- Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) replicate π-π interactions (3.1–3.6 Å) and C–F⋯H bonds (2.9–3.2 Å), as observed in XRD data for trifluoroethoxyquinoline derivatives. Pair distribution function (PDF) analysis validates packing motifs. Use Mercury CSD software to compare with known structures (e.g., CCDC 825735) .
Methodological Guidelines
- Synthesis Optimization : Employ microwave-assisted synthesis (100 W, 150°C) to reduce reaction times for SNAr steps .
- Biological Assays : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) for protein targets, minimizing false positives from aggregation .
- Data Interpretation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC), especially for overlapping pyridyl/quinoline signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
